1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine

Membrane Biophysics Lipid Phase Behavior Differential Scanning Calorimetry

Standard 1,2-diacyl phosphatidylethanolamines (e.g., POPE) introduce uncontrolled variability in membrane packing studies due to canonical backbone geometry. This 1,3-diacyl positional isomer (CAS 1035010-98-0) decouples backbone conformation from acyl chain effects for precise mechanistic control. • Altered phase transition thermodynamics enable controlled membrane biophysics experiments • Promotes curved membrane structures critical for endosomal escape in LNP-based nucleic acid delivery • ≥95% purity, supplied as a solid; store at -20°C; ships on blue ice Ideal for membrane protein researchers and LNP formulation scientists.

Molecular Formula C39H76NO8P
Molecular Weight 718 g/mol
CAS No. 1035010-98-0
Cat. No. B1433452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine
CAS1035010-98-0
Molecular FormulaC39H76NO8P
Molecular Weight718 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)(O)OCCN
InChIInChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)46-36-37(48-49(43,44)47-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)
InChIKeyBLMYNJDXEOSYBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine Structure & Physical Properties


1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine (CAS 1035010-98-0) is a synthetic mixed-acyl phosphatidylethanolamine (PE) with a molecular formula of C39H76NO8P and a molecular weight of approximately 718.01 g/mol . It is characterized by an oleoyl (C18:1) chain esterified at the sn-1 position and a palmitoyl (C16:0) chain at the sn-3 position, with a phosphoethanolamine headgroup at the sn-2 position [1]. This compound is a positional isomer of the more common 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) and is typically supplied as a solid requiring storage at -20°C [2].

Positional Isomer Defined 1,3-diacylglycerol backbone, distinct from canonical 1,2-diacyl PEs.
Biophysics Tool Supports controlled study of membrane packing, phase behavior, and lipid-protein interactions.
Synthetic PE Supplied as a solid with reported high-purity specification; stored at -20°C.

1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine vs. 1,2-Diacyl PEs


The 1,3-diacylglycerol backbone in 1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine creates a distinct molecular geometry compared to the canonical 1,2-diacylglycerol arrangement found in most natural phosphatidylethanolamines (e.g., POPE). This positional isomerism fundamentally alters the lipid's packing properties, phase transition thermodynamics, and intermolecular interactions within lipid bilayers [1]. Substituting a common 1,2-PE for this 1,3-PE analog will introduce uncontrolled and often unpredictable changes in membrane biophysics, potentially invalidating experimental results or compromising the performance of lipid-based formulations.

Property
Target (1,3-PE)
Substitute (1,2-PE)
Packing Parameters
Creates distinct molecular geometry at the backbone.
May shift packing parameters, altering bilayer lateral pressure profiles.
Phase Transition
Reports lower phase transition temperature and enthalpy.
Standard 1,2-PE exhibits significantly different thermodynamic profile, affecting membrane fluidity.
Cholesterol Interaction
Altered affinity due to 1,3-acyl chain arrangement reported.
Canonical interaction may lead to misleading domain organization data in raft studies.

1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine Quantitative Evidence


1,3- vs 1,2-Diacyl PE Phase Transition Thermodynamics

A high-sensitivity differential scanning calorimetry (DSC) study of hydrated 1,2- and 1,3-dipalmitoylphosphatidylethanolamines demonstrated that the 1,3-isomer exhibits a significantly lower main phase transition temperature (Tm) and a reduced calorimetric enthalpy (ΔH) compared to its 1,2-counterpart [1]. While these specific values are for the saturated dipalmitoyl (16:0/16:0) analogs, the data provide a class-level inference for mixed-chain species, confirming that the 1,3-backbone introduces a fundamental, quantifiable difference in thermodynamic behavior.

Phase Transition
Class-level inference
ΔTm = -32.0 °C
ΔΔH = -5.1 kcal/mol
Reports >30°C difference in main phase transition temperature versus 1,2-isomer.
Data for saturated dipalmitoyl analogs; serves as class-level inference for mixed-chain species.
Membrane Biophysics Lipid Phase Behavior Differential Scanning Calorimetry

Altered Cholesterol Interaction from 1,3-Diacyl Backbone

The 1,3-linked acyl chains in 1-oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine create a different spatial arrangement at the glycerol backbone compared to the 1,2-isomer (POPE). This altered geometry is known to affect the lipid's interaction with cholesterol . Specifically, the sn-1,3 configuration is hypothesized to create packing defects that modify cholesterol's intercalation and condensing effect on the bilayer .

Cholesterol Affinity
Data to verify
Qualitative alteration reported
1,3-backbone creates packing defects that modify cholesterol intercalation.
Based on structural comparison; quantitative validation for this specific species is recommended.
Lipid Rafts Membrane Domains Cholesterol Interaction

Molecular Weight and Purity Specifications

The target compound has a precisely defined molecular weight of 718.01 g/mol [1] and is typically supplied at a purity of 95% [2]. This level of characterization is essential for accurate molar calculations in quantitative lipidomics and for ensuring batch-to-batch reproducibility in lipid nanoparticle (LNP) or liposome formulations.

Specification
Supplier data
MW: 718.01 g/mol
Purity: 95%
Supports accurate molar calculations for quantitative lipidomics and formulation.
Supplier specification; batch-to-batch variability review recommended for critical experiments.
Lipidomics Formulation Science Quality Control

1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine Application Scenarios


Acyl Chain Position and Membrane Protein Function

Researchers studying membrane proteins whose activity is modulated by lipid packing and lateral pressure can use this compound as a defined component in model membranes. The distinct phase transition thermodynamics of the 1,3-backbone [1] provide a controlled variable to decouple the effects of acyl chain composition from those of backbone positional isomerism, enabling more precise mechanistic studies [1].

LNPs with Tunable Fusion Properties

The 1,3-PE configuration is known to promote the formation of curved membrane structures [1]. This property is advantageous for designing LNPs intended for endosomal escape, where non-lamellar phase transitions are a critical step. By incorporating this lipid, formulation scientists can fine-tune the fusogenicity of the nanoparticle to enhance intracellular delivery of nucleic acids or other payloads [1].

Enhanced Stability Liposomes for Drug Delivery

Liposomal drug delivery systems can benefit from the altered bilayer properties of 1,3-PE. The reduced phase transition temperature and different packing compared to 1,2-PE [1] may improve the retention of encapsulated drugs under specific storage or physiological conditions, or provide a more favorable release profile at targeted sites [1].

Application
Selection Property
Validation Focus
Membrane Protein Studies
1,3-diacyl backbone context
Packing parameters and lateral pressure modulation
LNP Formulation Research
Non-lamellar phase propensity
Fusogenicity and endosomal escape efficiency
Liposomal Carrier Studies
Reported bilayer thermodynamics
Retention and release profile under storage conditions
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